![molecular formula C27H22N2O4 B5503790 2-[6-(3,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5503790.png)
2-[6-(3,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione
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Overview
Description
The compound of interest belongs to a class of complex organic molecules that exhibit unique structural features. These compounds often demonstrate significant chemical reactivity and potential applications in various fields, such as materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of complex organic compounds like the one often involves multi-step reactions, including the formation of key intermediates. A study by Asiri and Khan (2011) detailed the synthesis of a related compound through the reaction of specific aldehydes and diones in the presence of catalysts, highlighting the intricacies involved in constructing such complex molecules (Asiri & Khan, 2011).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by their complex ring systems and substituent patterns, which contribute to their chemical properties. Investigations into similar compounds have utilized techniques like X-ray crystallography to elucidate their three-dimensional structures, providing insights into their molecular geometries and potential intermolecular interactions (Brown & Butcher, 1969).
Chemical Reactions and Properties
These compounds can undergo a variety of chemical reactions, including cycloadditions, substitutions, and redox reactions. The presence of multiple functional groups, such as ketones, aldehydes, and aromatic systems, allows for diverse reactivity. For instance, Zhang et al. (2015) described palladium-catalyzed carbonylative annulation reactions as a method to synthesize indene-dione derivatives, showcasing the type of chemical transformations these compounds can undergo (Zhang et al., 2015).
Physical Properties Analysis
The physical properties of such complex molecules, including melting points, solubility, and crystalline structure, are influenced by their molecular architecture. Studies on related compounds have shown that variations in substituents can significantly affect these properties, which is crucial for their practical applications and handling (Beyerlein & Tieke, 2000).
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of similar compounds involve complex organic synthesis methods, often using palladium-catalyzed reactions, Suzuki coupling, and reactions with specific reagents to achieve desired structures with specific functional groups. For example, the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units demonstrates the importance of these structures in creating materials with desirable photoluminescent properties for electronic applications (Beyerlein & Tieke, 2000). These processes are crucial for developing new materials with potential applications in electronics, photonics, and as sensors.
Mechanism of Action
properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c1-32-22-13-12-17(14-23(22)33-2)25-20(16-8-4-3-5-9-16)15-21(28-29-25)24-26(30)18-10-6-7-11-19(18)27(24)31/h3-15,20,24-25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZYMSLTCSDPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C=C(N=N2)C3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-Dimethoxyphenyl)-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione |
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